3,4-Difluorobenzenesulfonyl chloride

Automated Synthesis Liquid Handling Process Chemistry

3,4-Difluorobenzenesulfonyl chloride is a difluorinated aromatic sulfonyl chloride that functions as a versatile electrophilic sulfonylating agent in organic synthesis, most notably for constructing sulfonamide-based pharmaceutical intermediates. The presence of two electron‑withdrawing fluorine substituents at the 3‑ and 4‑positions modulates the electrophilicity of the –SO₂Cl group and imparts distinct physicochemical properties to both the reagent and its downstream derivatives.

Molecular Formula C6H3ClF2O2S
Molecular Weight 212.6 g/mol
CAS No. 145758-05-0
Cat. No. B128008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluorobenzenesulfonyl chloride
CAS145758-05-0
Molecular FormulaC6H3ClF2O2S
Molecular Weight212.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)Cl)F)F
InChIInChI=1S/C6H3ClF2O2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H
InChIKeyFSGLUBQENACWCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluorobenzenesulfonyl Chloride (CAS 145758-05-0): Baseline Properties and Pharmaceutical Intermediate Relevance


3,4-Difluorobenzenesulfonyl chloride is a difluorinated aromatic sulfonyl chloride that functions as a versatile electrophilic sulfonylating agent in organic synthesis, most notably for constructing sulfonamide-based pharmaceutical intermediates . The presence of two electron‑withdrawing fluorine substituents at the 3‑ and 4‑positions modulates the electrophilicity of the –SO₂Cl group and imparts distinct physicochemical properties to both the reagent and its downstream derivatives [1].

Electrophilic sulfonylating agent for sulfonamide-based pharmaceutical intermediate synthesis.
Liquid reagent at ambient temperature suitable for automated liquid-handling platforms without pre-dissolution.
3,4-Difluoro substitution pattern modulates electrophilicity and downstream derivative properties.

Why Regioisomeric Difluorobenzenesulfonyl Chlorides Cannot Be Simply Interchanged


Regioisomeric difluorobenzenesulfonyl chlorides are not drop‑in replacements for one another because the positioning of fluorine atoms dictates physical state, boiling‑point range, and electronic character. For instance, the 3,5‑difluoro isomer is a crystalline solid (mp 57–59 °C), whereas the 3,4‑difluoro analog is a free‑flowing liquid at ambient temperature, directly affecting compatibility with automated liquid‑handling systems . Furthermore, the Hammett relationship established for benzenesulfonyl chloride hydrolysis demonstrates that para‑fluoro substitution accelerates solvolysis; the combination of meta‑ and para‑fluorine in the 3,4‑isomer therefore produces a reactivity profile that cannot be reproduced by mono‑fluoro or alternative difluoro arrangements [1]. These fundamental differences make direct substitution without re‑optimization scientifically unsound.

Target
3,4-Difluorobenzenesulfonyl Chloride
Free-flowing liquid at 20–25 °C; reactivity profile shaped by combined meta- and para-fluorine effects.
Regioisomer
3,5-Difluorobenzenesulfonyl Chloride
Crystalline solid (mp 57–59 °C) requiring pre-dissolution; reactivity profile may not transfer directly.
Target
3,4-Difluoro Boiling Point: 212 °C
Lower thermal stress during distillation; distinct energy profile for process scale-up.
Regioisomers
2,4- / 2,5-Difluoro Analogs
Boiling points 221–237 °C; higher distillation temperatures may alter product integrity and economics.

Quantitative Differentiation Evidence for 3,4-Difluorobenzenesulfonyl Chloride vs. Closest Analogs


Physical State Differentiation: Liquid 3,4-Difluoro vs. Solid 3,5-Difluoro Isomer at Ambient Temperature

Unlike its 3,5‑difluoro regioisomer, which is a crystalline solid with a melting point of 57–59 °C , 3,4‑difluorobenzenesulfonyl chloride remains a clear liquid at room temperature . This difference in physical state is critical for laboratories employing automated liquid‑handling platforms, where solid reagents require dissolution prior to dispensing, introducing additional solvent and potential variability.

Physical State
Reported
Target (3,4-DiF) Liquid
Comparator (3,5-DiF) Solid, mp 57–59 °C
Liquid format supports automated handling workflows.
Data to verify; ambient conditions context.
Automated Synthesis Liquid Handling Process Chemistry

Lower Atmospheric Boiling Point vs. 2,4-Difluoro and 2,5-Difluoro Isomers Facilitates Distillation

The atmospheric boiling point of 3,4‑difluorobenzenesulfonyl chloride is 212 °C , which is 24–25 °C lower than that of the 2,4‑difluoro isomer (236–237 °C) and 9 °C lower than the 2,5‑difluoro isomer (221 °C) . The reduced boiling point translates to lower energy requirements and potentially milder thermal stress during vacuum or atmospheric distillation.

Boiling Point
Reported
212 °C
vs. 2,4-DiF (236 °C)
vs. 2,5-DiF (221 °C)
Lower boiling point aids distillation economics.
Atmospheric pressure; cross-study review.
Distillation Purification Process Development

Enhanced Density Among Difluoro Isomers May Influence Phase Separation and Solvent Selection

3,4‑Difluorobenzenesulfonyl chloride exhibits a density of 1.586 g/mL at 25 °C , which is higher than that of the 2,4‑difluoro (1.581 g/mL) , 2,5‑difluoro (1.58 g/mL) , and 2,6‑difluoro (1.568 g/mL) isomers. The elevated density may correlate with tighter molecular packing in the liquid phase, potentially affecting miscibility and phase separation behavior in biphasic reaction systems.

Density at 25 °C
Reported
1.586 g/mL
Highest among difluoro isomers tested.
May support phase separation in biphasic workflows.
Context-dependent; process engineering review.
Physicochemical Properties Solvent Compatibility Process Engineering

3,4-Difluorobenzenesulfonyl Moiety Explicitly Claimed in Pfizer Kinase Inhibitor Patent Literature

The 3,4‑difluorobenzenesulfonyl moiety is explicitly claimed as a structural element in kinase inhibitor patents, including Pfizer's WO2008/75152 , where it is used to construct sulfonamide‑based inhibitors targeting specific kinases. While the patent does not provide head‑to‑head comparison data with other sulfonyl chlorides, the inclusion of this specific substitution pattern in granted claims indicates that the 3,4‑difluoro arrangement offered sufficient advantage over alternatives to secure intellectual property protection.

Patent Context
Supporting evidence
Pfizer WO2008/75152
3,4-DiF moiety cited in kinase inhibitor patent literature.
Qualitative patent evidence; no head-to-head data.
Medicinal Chemistry Patent Evidence Drug Discovery

High-Value Application Scenarios for 3,4-Difluorobenzenesulfonyl Chloride Based on Differentiated Evidence


Automated High-Throughput Parallel Synthesis of Sulfonamide Libraries

Because 3,4‑difluorobenzenesulfonyl chloride is a free‑flowing liquid at ambient temperature, unlike the solid 3,5‑difluoro isomer (mp 57–59 °C), it can be directly dispensed by robotic liquid handlers without pre‑dissolution. This property streamlines the construction of diverse sulfonamide libraries in medicinal chemistry hit‑to‑lead campaigns .

Energy-Efficient Distillation for Multi-Kilogram Purification

The atmospheric boiling point of 212 °C – significantly lower than that of the 2,4‑difluoro (236–237 °C) and 2,5‑difluoro (221 °C) isomers – allows distillation‑based purification to be conducted at lower jacket temperatures, reducing energy consumption and thermal stress on the product. This is particularly valuable during process scale‑up where cost and product integrity are paramount .

Phase-Separation-Dependent Biphasic Reaction Workflows

The higher density of 3,4‑difluorobenzenesulfonyl chloride (1.586 g/mL) relative to other difluoro isomers promotes clearer phase boundaries during aqueous quench and extraction steps, facilitating cleaner product isolation in multi‑step synthetic sequences .

Patent-Led Pharmaceutical Intermediate Synthesis with Reduced IP Risk

The explicit use of the 3,4‑difluorobenzenesulfonyl group in granted kinase inhibitor patents (e.g., Pfizer WO2008/75152) provides a validated starting point for designing novel sulfonamide‑based therapeutics while navigating freedom‑to‑operate considerations .

Application
Selection Property
Validation Focus
Automated sulfonamide library synthesis
Liquid physical state at ambient temperature
Liquid-handler dispensing reproducibility without pre-dissolution
Multi-kilogram distillation purification
Lower atmospheric boiling point (212 °C)
Thermal stress and energy cost at process scale
Biphasic reaction and extraction workflows
Higher liquid density (1.586 g/mL)
Phase separation clarity and gravimetric dispensing accuracy
Kinase inhibitor intermediate synthesis
Patent-cited 3,4-difluoro substitution pattern
IP landscape navigation and structural novelty assessment

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